N-Acetyl-L-glutamyl 5-phosphate
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Overview
Description
N-Acetyl-L-glutamyl 5-phosphate is a primary metabolite involved in various metabolic pathways. It is an intermediate in the urea cycle and the metabolism of amino groups. This compound plays a crucial role in the biosynthesis of arginine and other amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-L-glutamyl 5-phosphate can be synthesized through the enzymatic reaction catalyzed by acetylglutamate kinase. This enzyme facilitates the phosphorylation of N-acetyl-L-glutamate using ATP, resulting in the formation of this compound and ADP .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the enzymatic synthesis route involving acetylglutamate kinase could be scaled up for industrial applications, given the availability of the enzyme and substrates.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-glutamyl 5-phosphate undergoes several types of chemical reactions, including:
Phosphorylation: Catalyzed by acetylglutamate kinase, converting N-acetyl-L-glutamate to this compound.
Common Reagents and Conditions
ATP: Used in the phosphorylation reaction catalyzed by acetylglutamate kinase.
NADP+: Used in the reduction reaction catalyzed by N-acetyl-gamma-glutamyl-phosphate reductase.
Major Products Formed
Scientific Research Applications
N-Acetyl-L-glutamyl 5-phosphate has several scientific research applications, including:
Biochemistry: Studying its role as an intermediate in the urea cycle and amino acid metabolism.
Industrial Biotechnology: Exploring its use in the production of amino acids and other valuable compounds.
Mechanism of Action
N-Acetyl-L-glutamyl 5-phosphate exerts its effects through its involvement in metabolic pathways. It is synthesized from N-acetyl-L-glutamate by acetylglutamate kinase and further converted to N-acetyl-L-glutamate 5-semialdehyde by N-acetyl-gamma-glutamyl-phosphate reductase . These reactions are crucial for the biosynthesis of arginine and other amino acids .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-glutamate: The precursor in the synthesis of N-Acetyl-L-glutamyl 5-phosphate.
N-Acetyl-L-glutamate 5-semialdehyde: The product formed from the reduction of this compound.
Uniqueness
This compound is unique due to its specific role as an intermediate in the urea cycle and amino acid metabolism. Its involvement in these pathways distinguishes it from other similar compounds .
Properties
CAS No. |
15383-57-0 |
---|---|
Molecular Formula |
C7H12NO8P |
Molecular Weight |
269.15 g/mol |
IUPAC Name |
(2S)-2-acetamido-5-oxo-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C7H12NO8P/c1-4(9)8-5(7(11)12)2-3-6(10)16-17(13,14)15/h5H,2-3H2,1H3,(H,8,9)(H,11,12)(H2,13,14,15)/t5-/m0/s1 |
InChI Key |
FCVIHFVSXHOPSW-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)OP(=O)(O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCC(=O)OP(=O)(O)O)C(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
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